Cas no 1333319-50-8 (5-Methylpyridazine-3-carbonitrile)

5-Methylpyridazine-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 5-Methylpyridazine-3-carbonitrile
- SY322503
- PB11387
- DTXSID10745117
- 1333319-50-8
- P12502
- CS-0050430
- 3-Pyridazinecarbonitrile, 5-methyl-
- AS-51367
- MFCD18909488
- Z1222424799
- AKOS016845291
- EN300-1699671
-
- MDL: MFCD18909488
- インチ: 1S/C6H5N3/c1-5-2-6(3-7)9-8-4-5/h2,4H,1H3
- InChIKey: HSIMDIPRYJNWOG-UHFFFAOYSA-N
- SMILES: N1C=C(C)C=C(C#N)N=1
計算された属性
- 精确分子量: 119.048347172g/mol
- 同位素质量: 119.048347172g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 135
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.3
- トポロジー分子極性表面積: 49.6Ų
5-Methylpyridazine-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122041-250MG |
5-methylpyridazine-3-carbonitrile |
1333319-50-8 | 97% | 250MG |
¥ 831.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122041-500MG |
5-methylpyridazine-3-carbonitrile |
1333319-50-8 | 97% | 500MG |
¥ 1,597.00 | 2023-04-06 | |
abcr | AB458644-1g |
5-Methylpyridazine-3-carbonitrile; . |
1333319-50-8 | 1g |
€883.00 | 2025-02-13 | ||
Chemenu | CM164211-250mg |
5-Methylpyridazine-3-carbonitrile |
1333319-50-8 | 95% | 250mg |
$372 | 2023-03-07 | |
eNovation Chemicals LLC | D587105-1G |
5-methylpyridazine-3-carbonitrile |
1333319-50-8 | 97% | 1g |
$455 | 2024-07-21 | |
abcr | AB458644-500 mg |
5-Methylpyridazine-3-carbonitrile; . |
1333319-50-8 | 500MG |
€454.40 | 2023-07-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1121070-250mg |
5-Methylpyridazine-3-carbonitrile |
1333319-50-8 | 97% | 250mg |
¥1666.00 | 2024-08-09 | |
Enamine | EN300-1699671-1.0g |
5-methylpyridazine-3-carbonitrile |
1333319-50-8 | 95% | 1g |
$574.0 | 2023-06-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20122041-5G |
5-methylpyridazine-3-carbonitrile |
1333319-50-8 | 97% | 5g |
¥ 7,359.00 | 2023-04-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1121070-500mg |
5-Methylpyridazine-3-carbonitrile |
1333319-50-8 | 97% | 500mg |
¥3749.00 | 2024-08-09 |
5-Methylpyridazine-3-carbonitrile 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
5-Methylpyridazine-3-carbonitrileに関する追加情報
Introduction to 5-Methylpyridazine-3-carbonitrile (CAS No. 1333319-50-8)
5-Methylpyridazine-3-carbonitrile, identified by its Chemical Abstracts Service (CAS) number 1333319-50-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms. The presence of a methyl group at the 5-position and a nitrile group at the 3-position imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry.
The structural features of 5-Methylpyridazine-3-carbonitrile contribute to its versatility as a building block in drug discovery. The pyridazine core is a common motif in biologically active molecules, often found in pharmaceuticals targeting various diseases. The nitrile functionality, in particular, is known for its ability to participate in nucleophilic addition reactions, enabling the construction of more complex molecular architectures. This makes the compound particularly useful in multi-step synthetic routes toward target molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridazine derivatives. 5-Methylpyridazine-3-carbonitrile has been investigated for its potential applications in developing novel therapeutic agents. Preliminary studies suggest that this compound may exhibit bioactivity relevant to neurological disorders, inflammation, and metabolic diseases. The methyl and nitrile substituents are strategically positioned to interact with biological targets, making it an attractive scaffold for medicinal chemists.
One of the most compelling aspects of 5-Methylpyridazine-3-carbonitrile is its role as a precursor in the synthesis of more complex heterocycles. Researchers have leveraged this compound to develop novel analogs with enhanced pharmacokinetic properties. For instance, modifications at the 5- and 3-positions have been explored to optimize solubility, metabolic stability, and target engagement. These efforts align with the broader trend in drug discovery toward rational design and structure-activity relationship (SAR) studies.
The synthesis of 5-Methylpyridazine-3-carbonitrile typically involves multi-step organic transformations starting from readily available precursors. Common synthetic strategies include condensation reactions followed by functional group interconversions to introduce the nitrile and methyl groups at appropriate positions. Advances in catalytic methods have further streamlined these processes, improving yields and reducing environmental impact. Such innovations are crucial for sustainable pharmaceutical manufacturing.
Recent advancements in computational chemistry have also played a pivotal role in understanding the reactivity and potential applications of 5-Methylpyridazine-3-carbonitrile. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the molecular level. These insights are invaluable for guiding experimental design and optimizing lead compounds for clinical development.
The agrochemical sector has not been left behind in exploring the potential of 5-Methylpyridazine-3-carbonitrile. Derivatives of this compound have shown promise as intermediates in the synthesis of novel pesticides and herbicides. The structural flexibility of pyridazine derivatives allows for tailored biological activity against specific pests while minimizing environmental impact. This aligns with global efforts to develop greener agrochemical solutions.
In conclusion, 5-Methylpyridazine-3-carbonitrile (CAS No. 1333319-50-8) represents a significant compound in modern chemical research with applications spanning pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it a valuable intermediate for developing novel bioactive molecules. As research continues to uncover new synthetic methodologies and pharmacological applications, this compound is poised to remain a cornerstone in medicinal chemistry innovation.
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